molecular formula C10H5N3O2 B14845472 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile

3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile

Cat. No.: B14845472
M. Wt: 199.17 g/mol
InChI Key: OTVZLHHHSHCKRS-UHFFFAOYSA-N
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Description

3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile: is an organic compound that features a five-membered heterocyclic ring system known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, oxadiazole derivatives have shown potential as anticancer, antiviral, and antibacterial agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: The compound’s stability and reactivity make it suitable for use in the development of high-energy materials and as a component in various industrial applications .

Mechanism of Action

The mechanism of action of 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The oxadiazole ring system is known to interact with hydrogen bond acceptors and donors, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its formyl and nitrile groups provide versatile sites for further chemical modifications, enhancing its utility in various applications .

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

3-(5-formyl-1,2,4-oxadiazol-3-yl)benzonitrile

InChI

InChI=1S/C10H5N3O2/c11-5-7-2-1-3-8(4-7)10-12-9(6-14)15-13-10/h1-4,6H

InChI Key

OTVZLHHHSHCKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=N2)C=O)C#N

Origin of Product

United States

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